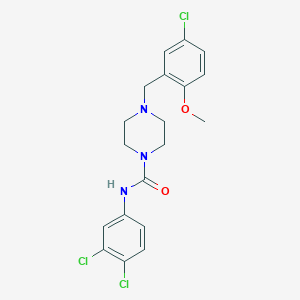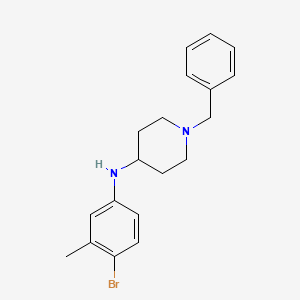
4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide, also known as ML297, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide acts as a modulator of TRPV1 channels by binding to a specific site on the channel. This binding results in an increase in channel activity, leading to the release of neurotransmitters that modulate pain perception and inflammation. 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide also acts as a positive allosteric modulator of the 5-HT1A receptor by binding to a site on the receptor that enhances the activity of serotonin, a neurotransmitter involved in mood regulation.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide can reduce pain and inflammation in animal models of neuropathic pain. It has also been found to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide is its specificity for TRPV1 and 5-HT1A receptors, which allows for targeted modulation of these pathways. However, its potency and selectivity may vary depending on the experimental conditions and cell types used. Additionally, 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide may have off-target effects on other ion channels and receptors, which should be taken into consideration when interpreting experimental results.
Direcciones Futuras
Future research on 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide could focus on its potential therapeutic applications in other diseases, such as chronic pain and inflammation. It could also investigate the molecular mechanisms underlying its effects on TRPV1 and 5-HT1A receptors, as well as its off-target effects on other ion channels and receptors. Furthermore, studies could explore the potential of 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide as a tool for investigating the role of TRPV1 and 5-HT1A receptors in various physiological processes.
Aplicaciones Científicas De Investigación
4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, anxiety, and depression. It has been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. 4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)-1-piperazinecarboxamide has also been found to act as a positive allosteric modulator of the serotonin 5-HT1A receptor, which is a target for antidepressant drugs.
Propiedades
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methyl]-N-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl3N3O2/c1-27-18-5-2-14(20)10-13(18)12-24-6-8-25(9-7-24)19(26)23-15-3-4-16(21)17(22)11-15/h2-5,10-11H,6-9,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLYJPVOWRSTNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CN2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methoxybenzyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[2-(benzyloxy)-5-bromobenzylidene]-3,5-dihydroxybenzohydrazide](/img/structure/B4765339.png)




![methyl 2-[(3,4-diethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4765363.png)
![{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile](/img/structure/B4765382.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4765387.png)
![N-(4-methoxyphenyl)-4-({[(2-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4765393.png)
![2-phenyl-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4765399.png)
![N-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4765405.png)
![4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)
![N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)